molecular formula C8H14O5S2 B11970534 2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid CAS No. 4408-66-6

2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid

Cat. No.: B11970534
CAS No.: 4408-66-6
M. Wt: 254.3 g/mol
InChI Key: FOAZYQMVLNFBKU-UHFFFAOYSA-N
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Description

Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER: is a sulfur-containing organic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of carboxymethyl and mercapto groups attached to a diethyl ether backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER typically involves the reaction of diethyl ether with carboxymethyl and mercapto reagents under controlled conditions. One common method involves the use of thioglycolic acid and diethyl ether in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER involves its interaction with molecular targets through its mercapto and carboxymethyl groups. These functional groups can form covalent bonds with metal ions, proteins, and other biomolecules, modulating their activity and stability . The compound’s ability to chelate metal ions is particularly significant in its biological and medicinal applications .

Comparison with Similar Compounds

Uniqueness: Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER is unique due to its combination of carboxymethyl and mercapto groups attached to a diethyl ether backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in coordination chemistry, drug delivery, and industrial processes .

Properties

CAS No.

4408-66-6

Molecular Formula

C8H14O5S2

Molecular Weight

254.3 g/mol

IUPAC Name

2-[2-[2-(carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid

InChI

InChI=1S/C8H14O5S2/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)

InChI Key

FOAZYQMVLNFBKU-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(=O)O)OCCSCC(=O)O

Origin of Product

United States

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